ACAT Inhibitory Class Membership and Structural Differentiation from Generic Tetrazole-Ureas
The compound belongs to the tetrazole-substituted urea class claimed as ACAT inhibitors in US 5,362,744 [1]. While the patent does not provide compound-specific IC₅₀ values for CAS 941875-88-3, it distinguishes the 3,4‑difluorophenyl substitution pattern from the 2,4‑difluorophenyl analogs exemplified in the claims. This structural distinction implies a different structure-activity relationship (SAR) trajectory. However, no direct quantitative comparison is publicly available for this specific molecule.
| Evidence Dimension | Structural substitution pattern vs. patent-exemplified analogs |
|---|---|
| Target Compound Data | 3,4-difluorophenyl on tetrazole; 2-fluorophenyl on urea |
| Comparator Or Baseline | Exemplified compounds in US 5,362,744 (e.g., 2,4-difluorophenyl analogs) – no quantitative data available for direct comparison |
| Quantified Difference | Not quantifiable – only structural differentiation can be documented |
| Conditions | Patent disclosure; no biological assay data for CAS 941875-88-3 |
Why This Matters
For procurement decisions, structural novelty relative to patented exemplars may be relevant for freedom-to-operate or for exploring SAR niches, but cannot currently be used to assert superior biological performance.
- [1] US Patent 5,362,744. Tetrazole-substituted urea ACAT inhibitors. Warner-Lambert Company, issued November 8, 1994. View Source
